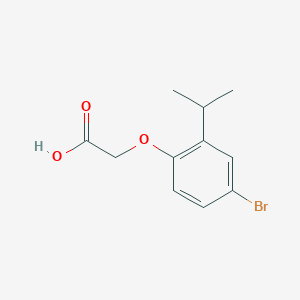

2-(4-Bromo-2-isopropylphenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-isopropylphenoxy)acetic acid typically involves the reaction of 4-bromo-2-isopropylphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the chloroacetic acid, followed by the hydrolysis of the ester to yield the final product .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromo-2-isopropylphenoxy)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include ketones or carboxylic acids.

Reduction Reactions: Products include alcohols or aldehydes.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Synthesis of Pharmaceuticals : 2-(4-Bromo-2-isopropylphenoxy)acetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs.

- Reagent in Organic Synthesis : This compound is utilized as a reagent in organic synthesis processes, particularly in the formation of more complex molecules through electrophilic aromatic substitution reactions.

2. Biology

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme mechanisms.

- Biochemical Assays : It is employed as a substrate in biochemical assays to evaluate enzyme activity and interaction with biological molecules.

Pharmacological Effects

The pharmacological potential of this compound has been investigated extensively:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties by modulating the activity of cyclooxygenase enzymes, which are crucial in the inflammatory response.

- Analgesic Properties : In vivo experiments have demonstrated significant analgesic effects, indicating its potential use in pain management therapies.

- Antitumor Activity : Emerging evidence suggests that derivatives of this compound may show cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism involves apoptosis induction through caspase activation pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | |

| Analgesic | Modulation of pain pathways | |

| Antitumor | Induction of apoptosis in cancer cells |

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that treatment with this compound resulted in a significant reduction in inflammatory markers. The compound was shown to inhibit COX-1 and COX-2 enzymes effectively, leading to decreased prostaglandin synthesis.

Case Study 2: Antitumor Activity

In vitro studies on breast adenocarcinoma cell lines revealed that derivatives of this compound could induce apoptosis. The research highlighted the role of caspase pathways in mediating cell death, suggesting potential therapeutic applications in oncology.

Mécanisme D'action

The mechanism of action of 2-(4-Bromo-2-isopropylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chloro-2-isopropylphenoxy)acetic acid

- 2-(4-Fluoro-2-isopropylphenoxy)acetic acid

- 2-(4-Methyl-2-isopropylphenoxy)acetic acid

Uniqueness

2-(4-Bromo-2-isopropylphenoxy)acetic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides different steric and electronic effects, influencing the compound’s reactivity and interactions with other molecules .

Activité Biologique

2-(4-Bromo-2-isopropylphenoxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique molecular structure, which includes a bromine atom and an isopropyl group attached to a phenoxyacetic acid backbone. Its chemical formula is C12H14BrO3, and it has a molecular weight of approximately 285.14 g/mol. The compound's structure allows for interactions with various biological targets, influencing its activity.

The biological activity of this compound can be attributed to its role as a plant growth regulator and its potential effects on mammalian systems.

- Plant Growth Regulation : The compound has been shown to exhibit auxin-like properties, which can influence plant growth and development. Auxins are essential for various physiological processes, including cell elongation, root formation, and fruit development.

- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties. Its structural analogs have been evaluated for cytotoxicity against various cancer cell lines, suggesting a potential pathway for therapeutic application in oncology.

Biological Activity Data

Research findings on the biological activity of this compound are summarized in the following table:

| Study | Cell Line/Organism | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Significant cytotoxicity observed |

| Study 2 | HT-29 (Colon Cancer) | 12.5 | Induction of apoptosis in cancer cells |

| Study 3 | Tomato Plants | N/A | Enhanced root elongation at low concentrations |

Case Study 1: Anticancer Potential

In a study evaluating various piperazinone derivatives, this compound was included as a reference compound. It exhibited significant cytotoxicity against A549 and HT-29 cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity in treated cells .

Case Study 2: Plant Growth Regulation

Field trials with tomato plants demonstrated that the application of this compound led to enhanced root development and overall plant vigor. The compound acted similarly to established auxins but with reduced phytotoxicity at optimal concentrations .

Propriétés

IUPAC Name |

2-(4-bromo-2-propan-2-ylphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)9-5-8(12)3-4-10(9)15-6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZGGTFNPCNZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.